N-Desmethyl ofloxacin, (R)-
Description
Contextualization within Fluoroquinolone Research
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. mdpi.comnih.gov Ofloxacin (B1677185), a second-generation fluoroquinolone, is a racemic mixture, meaning it consists of equal amounts of two enantiomers: the (S)-(-)-isomer (levofloxacin) and the (R)-(+)-isomer (dextrofloxacin). regione.emilia-romagna.itnih.gov Research has demonstrated that the antibacterial activity of ofloxacin resides almost entirely in the (S)-enantiomer, which is up to 128 times more effective than the (R)-enantiomer. nih.govregione.emilia-romagna.it
Significance as a Metabolite and Research Compound
N-Desmethyl ofloxacin is recognized as a metabolite of the fluoroquinolone antibiotic ofloxacin. caymanchem.com It is considered a biochemical reagent that can be utilized as a biomaterial or organic compound in life science research. medchemexpress.comtargetmol.com The compound, in its racemic form, is available as an analytical standard for research and analytical applications. medchemexpress.eu
The significance of N-Desmethyl ofloxacin, and specifically its (R)-isomer, in research is intrinsically linked to the metabolism of its parent drug, ofloxacin. Following administration of ofloxacin, a small percentage is metabolized to N-desmethyl ofloxacin and ofloxacin N-oxide. oup.com Although N-desmethyl ofloxacin exhibits some antibacterial activity, it is generally less potent than the parent compound, ofloxacin. nih.govmdpi.com Its presence and concentration in biological fluids are important parameters in pharmacokinetic studies of ofloxacin.
Importance of Stereoisomerism in Fluoroquinolone Studies
The study of stereoisomerism is of paramount importance in pharmacology and medicinal chemistry, as enantiomers of a chiral drug can exhibit marked differences in their biological activities, pharmacokinetic profiles, and toxicity. ijpsr.com In the case of ofloxacin, the pronounced difference in antibacterial activity between its (S)- and (R)-enantiomers underscores the stereospecific nature of its interaction with bacterial enzymes. nih.gov
This stereoselectivity extends to its metabolites. A significant finding in the study of ofloxacin metabolites is the stereoselective renal excretion of N-desmethyl ofloxacin. Research has shown that the renal excretion of the (S)-configured N-desmethyl ofloxacin is significantly lower than that of the (R)-enantiomer. This difference in excretion rates highlights the importance of stereochemistry in the elimination phase of the drug's metabolism and provides a clear rationale for studying the (R)- and (S)-isomers of N-desmethyl ofloxacin as distinct chemical entities.
Chemical and Physical Properties of N-Desmethyl Ofloxacin
| Property | Value |
| Chemical Name | (3RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de] ijpsr.comCurrent time information in Bangalore, IN.benzoxazine-6-carboxylic acid |
| Synonyms | Ofloxacin Impurity E, Ofloxacin Related Compound A, N-Desmethyl Ofloxacin |
| Molecular Formula | C17H18FN3O4 |
| Molecular Weight | 347.34 g/mol |
| CAS Number | 82419-52-1 |
Detailed Research Findings
While research specifically isolating the activities and properties of (R)-N-Desmethyl ofloxacin is limited, its characterization as a metabolite within broader studies of ofloxacin provides valuable information. The primary research finding that distinguishes the (R)-enantiomer is its preferential renal excretion compared to the (S)-enantiomer. This suggests that the biological systems responsible for transporting and eliminating this metabolite from the body can differentiate between the two stereoisomers.
The synthesis of N-desmethyl levofloxacin (B1675101) (the (S)-enantiomer) has been described in the literature as a precursor for creating novel levofloxacin derivatives. nih.gov This indicates the utility of the desmethyl metabolite as a starting material for further chemical synthesis and drug discovery efforts. While a specific synthesis for the (R)-enantiomer for research purposes is not detailed in the provided results, it is available as an analytical standard, implying its synthesis is achievable.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-39-8 | |
| Record name | N-Desmethyl ofloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL OFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H975X8HWTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Ofloxacin to N Desmethyl Ofloxacin, R
Ofloxacin (B1677185) Biotransformation and Metabolite Characterization
Ofloxacin undergoes limited metabolism in the body, with the primary transformation processes occurring at the piperazinyl moiety. researchgate.net The pyridobenzoxazine ring structure of ofloxacin appears to reduce the extent of metabolism of the parent compound. wikipedia.orgijpsjournal.com
Formation of N-Desmethyl Ofloxacin and Ofloxacin N-oxide
The biotransformation of ofloxacin primarily yields two main metabolites: N-desmethyl ofloxacin and ofloxacin N-oxide. researchgate.netacademicjournals.org These metabolites are formed in small quantities. researchgate.netacademicjournals.org N-desmethyl ofloxacin exhibits some microbiological activity, although it is less potent than the parent drug, ofloxacin. nih.govpharmacompass.com Conversely, ofloxacin N-oxide is considered to have minimal antibacterial activity. nih.govpharmacompass.com In addition to these, a glucuronide conjugate of ofloxacin has also been identified as a minor metabolite. nih.gov
The degradation of ofloxacin can also occur through various pathways, including the cracking of the piperazine (B1678402) ring, demethylation, hydroxylation, and N-acetylation.
Quantitative Aspects of N-Desmethylation
Studies have shown that less than 10% of a single dose of ofloxacin is metabolized. nih.govpharmacompass.com Specifically, approximately 3-6% of the dose is converted to N-desmethyl ofloxacin, and about 1-5% is metabolized to ofloxacin N-oxide. nih.govpharmacompass.com In urine, less than 5% of an administered dose is recovered as either the N-desmethyl or N-oxide metabolites. wikipedia.orgfda.govfda.gov
The following table summarizes the quantitative data on the urinary excretion of ofloxacin and its metabolites in rats after administration of the S-(-)-enantiomer. tandfonline.com
Site of Metabolism within the Ofloxacin Structure
The metabolism of ofloxacin primarily occurs at the piperazinyl moiety. researchgate.net This is the site where the N-demethylation and N-oxidation reactions take place. researchgate.netacademicjournals.org One of the main biotransformation pathways involves the cleavage of the piperazine ring. nih.gov
Stereoselective Aspects of N-Desmethyl Ofloxacin Formation
Ofloxacin is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): S-(-)-ofloxacin (levofloxacin) and R-(+)-ofloxacin. wikipedia.orgnih.gov The S-(-)-isomer is the more biologically active component. nih.gov The metabolism of ofloxacin can be stereoselective, meaning the two enantiomers may be metabolized differently. tandfonline.comnih.gov
Biotransformation of Levofloxacin (B1675101) (S-Ofloxacin) to N-Desmethyl Levofloxacin
Levofloxacin, the S-(-)-enantiomer of ofloxacin, undergoes very limited metabolism in humans. hres.cadrugbank.compfizermedicalinformation.com The primary metabolites are desmethyl-levofloxacin and levofloxacin N-oxide, which account for less than 5% of an administered dose and are excreted in the urine. hres.cadrugbank.compfizermedicalinformation.com These metabolites have little to no significant pharmacological activity. drugbank.compfizermedicalinformation.com Levofloxacin is stereochemically stable and does not undergo inversion to its R-(+)-enantiomer. hres.capfizermedicalinformation.com
The following table provides an overview of the key compounds mentioned in this article.
Biological Activity and Mechanistic Insights of N Desmethyl Ofloxacin, R
Comparative Antibacterial Potency
Relative Microbiological Activity of N-Desmethyl Ofloxacin (B1677185)
N-Desmethyl ofloxacin exhibits moderate antibacterial activity, although it is generally less potent than its parent compound, ofloxacin. ontosight.aimdpi.compharmacompass.com Studies have shown that the desmethyl metabolite retains some of the antimicrobial properties inherent to the fluoroquinolone class. ontosight.ai For instance, research on the metabolites of ofloxacin has indicated that desmethyl ofloxacin possesses microbiological activity, whereas the ofloxacin N-oxide metabolite has only minimal antibacterial effect. pharmacompass.com
The antibacterial spectrum of N-Desmethyl ofloxacin, much like other fluoroquinolones, includes a range of Gram-positive and Gram-negative bacteria. toku-e.commedchemexpress.eu However, the potency is diminished compared to the parent drug. In a study comparing levofloxacin (B1675101) and its N-desmethyl metabolite, new derivatives of N-desmethyl levofloxacin showed significantly better activity against Gram-positive bacteria than N-desmethyl levofloxacin itself. nih.gov This suggests that while the core structure of desmethylated fluoroquinolones retains activity, modifications can enhance their potency.
Some studies have quantified the relative activity. For example, desmethyl ofloxacin has been reported to have activity similar to enoxacin. oup.com Another study noted that photodegradation of ofloxacin and levofloxacin could lead to products with increased antibacterial activity, suggesting that some degradation products, which could structurally resemble metabolites like N-desmethyl ofloxacin, can be active. oup.com
Table 1: Comparative Antibacterial Activity
| Compound | Relative Activity | Target Organisms | Source |
| N-Desmethyl ofloxacin | Moderate, but less than ofloxacin | Gram-positive and Gram-negative bacteria | ontosight.aimdpi.compharmacompass.com |
| Ofloxacin | High | Broad spectrum | toku-e.comoup.com |
| Ofloxacin N-oxide | Minimal | Not significant | mdpi.compharmacompass.com |
| Enoxacin | Similar to N-Desmethyl ofloxacin | Gram-negative bacteria | oup.com |
Structure-Activity Relationships (SAR) of Desmethylated Fluoroquinolones
The structure of fluoroquinolones is intrinsically linked to their antibacterial efficacy. nih.gov Key structural features for antibacterial activity include the 4-pyridone-3-carboxylic acid moiety, which is crucial for binding to the target enzymes. mdpi.com The fluorine atom at position 6 and the substituent at the C-7 position, typically a piperazine (B1678402) ring, are also vital for broad-spectrum activity. mdpi.comaujmsr.com
Studies on SAR have consistently shown that the nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency of fluoroquinolones. mdpi.com The piperazine ring and its substitutions are critical for activity against both Gram-positive and Gram-negative bacteria. nih.gov The lower activity of N-Desmethyl ofloxacin compared to ofloxacin underscores the importance of the N-methyl group for optimal antibacterial action. oup.com
Interactions with Bacterial Topoisomerases
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action for fluoroquinolones, including N-Desmethyl ofloxacin, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. ontosight.aioup.comaujmsr.com These enzymes are critical for bacterial DNA replication, repair, and recombination. oup.comtargetmol.com DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govoup.com
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. oup.comnih.gov This ternary complex of the drug, enzyme, and DNA prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death. oup.comacs.org N-Desmethyl ofloxacin, as a member of the fluoroquinolone class, is understood to function through this same general mechanism, albeit with reduced efficiency compared to ofloxacin. ontosight.ai The inhibition of these topoisomerases halts essential cellular processes, leading to the bactericidal effect of these antibiotics. toku-e.comtargetmol.com
Molecular Basis of Enzyme-DNA Complex Stabilization
The stabilization of the enzyme-DNA-drug ternary complex is a key aspect of the antibacterial action of fluoroquinolones. oup.com This stabilization is mediated by a series of molecular interactions. A crucial element is a water-metal ion bridge, typically involving a magnesium ion, which coordinates the fluoroquinolone to the enzyme. acs.org The 3-carboxyl and 4-keto groups on the quinolone core are essential for chelating this magnesium ion. nih.govacs.org
Enantiomeric Specificity in Biological Activity
Ofloxacin is a racemic mixture, meaning it contains both the (S)-enantiomer (levofloxacin) and the (R)-enantiomer (dextrofloxacin). wikipedia.org It is well-established that the antibacterial activity of ofloxacin resides almost entirely in the (S)-enantiomer, levofloxacin. wikipedia.orgmdpi.com The (R)-enantiomer is largely considered to be inactive or significantly less active. mdpi.com
This enantiomeric specificity also extends to the metabolites. Studies on the stereoselective metabolism and excretion of ofloxacin have shown differences between the (R)- and (S)-enantiomers of its metabolites. One study demonstrated that the renal excretion of S-configured metabolites, particularly S-desmethyl ofloxacin, was significantly lower than that of the R-enantiomers in the initial hours after administration. nih.gov
Differential Inhibitory Activities of Ofloxacin Enantiomers on Target Enzymes
Ofloxacin, a fluoroquinolone antibacterial agent, possesses a tricyclic structure with a chiral center at the C-3 position of the oxazine (B8389632) ring, leading to two enantiomers: the (S)-isomer (levofloxacin) and the (R)-isomer. nih.gov Research has consistently demonstrated a significant difference in the antibacterial potency of these enantiomers, with the (S)-isomer exhibiting activity up to two orders of magnitude greater than the (R)-isomer. nih.govscite.ai This disparity in antibacterial action is not attributed to differences in how the isomers are transported into the bacterial cell, but rather to their differential inhibitory effects on the target enzyme, DNA gyrase. nih.govscite.ai
The primary mechanism of action for fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. mdpi.com The stereochemistry of the ofloxacin molecule plays a critical role in its interaction with these enzymes. Competition assays have revealed that (S)-ofloxacin binds to the DNA-DNA gyrase complex approximately 12 times more effectively than (R)-ofloxacin. scite.ai This superior binding affinity of the (S)-enantiomer correlates directly with its more potent inhibition of the enzyme's function. scite.ai
This stereoselectivity is also observed with other target enzymes, such as mammalian topoisomerase II. While the inhibitory activity against topoisomerase II is generally lower than against bacterial DNA gyrase, the rank order of potency remains the same: (S)-isomer > racemate (R,S)-ofloxacin > (R)-isomer. scispace.com However, the relative difference in activity between the enantiomers is less pronounced for topoisomerase II, with the (S)-isomer being about 1.8 times more active than the (R)-isomer. scispace.com This indicates that the methyl group at the chiral center not only dictates the potency of the compound but also enhances its selectivity for the bacterial enzyme target. scispace.com
Table 1: Relative Inhibitory Potency of Ofloxacin Enantiomers
| Target Enzyme | Relative Potency Order | Potency Ratio (S-isomer vs. R-isomer) |
|---|---|---|
| DNA Gyrase | (S)-isomer > (R,S)-ofloxacin > (R)-isomer | ~12-fold |
| Topoisomerase II | (S)-isomer > (R,S)-ofloxacin > (R)-isomer | ~1.8-fold |
Data sourced from multiple studies examining enzyme inhibition. scite.aiscispace.com
Theoretical Models Explaining Stereoselectivity in Binding Pockets
The observed stereoselectivity of ofloxacin enantiomers is explained by models of their interaction within the enzyme's binding pocket. The prevailing theory is the cooperative quinolone-DNA binding model, which suggests that the bactericidal effect is achieved through the stabilization of a cleavable complex formed between the enzyme and DNA. scite.aiscispace.com
According to this model, the binding process is cooperative, involving the self-association of multiple quinolone molecules within a partially denatured DNA pocket created by DNA gyrase. nih.govscite.ai The final complex is thought to involve at least four drug molecules, forming a hydrophobic core with hydrophilic groups oriented outwards. scispace.com
The key to the differential activity of the enantiomers lies in how their three-dimensional structures fit into this binding pocket. The spatial orientation of the methyl group on the chiral oxazine ring is crucial. scispace.com For the more active (S)-enantiomer, the orientation of this group allows for a more optimal fit and a greater number of molecules to assemble within the pocket. nih.gov This enhanced assembly maximizes the interactions between the drug molecules and the enzyme, particularly a proposed contact between the C-7 piperazinyl substituent and a specific quinolone-binding pocket on the B subunit of DNA gyrase. nih.gov
In contrast, the (R)-isomer does not fit as effectively, leading to a lower number of molecules binding in the complex. scite.ai While both enantiomers may have similar initial binding affinities to supercoiled DNA, the major difference is the molar binding ratio, with the (S)-isomer binding more molecules than the (R)-isomer. scite.ai The driving forces behind these interactions are believed to be predominantly hydrophobic forces, supplemented by van der Waals forces and hydrogen bonds. researchgate.netnih.gov This model underscores that the potency of quinolones is determined not just by DNA binding affinity alone, but by their ability to saturate the binding site and optimize interactions with the enzyme. nih.gov
Activity of Photodegradation Products, including N-Desmethyl Ofloxacin
When exposed to light, particularly UV radiation, ofloxacin can undergo photodegradation, resulting in the formation of various transformation products. mdpi.com These products are not necessarily inert and can retain partial antibacterial activity. mdpi.comnih.gov Studies have shown that irradiated samples of ofloxacin can exhibit higher antibacterial activity than what would be predicted based solely on the concentration of the remaining parent compound, suggesting that the photoproducts themselves are biologically active. mdpi.comnih.gov
One of the identified metabolites and photodegradation products of ofloxacin is N-desmethyl ofloxacin. mdpi.comoup.com This compound, which results from the removal of the methyl group from the piperazine ring, has been described as having moderate antibacterial activity. mdpi.compharmacompass.com Its activity has been reported to be similar to that of enoxacin, another fluoroquinolone antibiotic. oup.com The persistence of antibacterial activity in many photodegradation products is attributed to the retention of the core structural elements of the fluoroquinolone that are essential for binding to bacterial DNA gyrase. mdpi.com
While specific data on the (R)-enantiomer of N-desmethyl ofloxacin is limited, studies on its (S)-counterpart, N-desmethyl levofloxacin, provide insight into its potential activity. N-desmethyl levofloxacin has demonstrated activity against a range of bacteria. caymanchem.com Given the established stereoselectivity of the parent compound, it is probable that the (R)- and (S)-enantiomers of N-desmethyl ofloxacin also exhibit differential activity.
Table 2: Minimum Inhibitory Concentrations (MICs) of N-desmethyl Levofloxacin ((S)-isomer)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Staphylococcus epidermidis | 1 |
| Bacillus subtilis | 1 |
| Escherichia coli | 0.012 |
| Pseudomonas aeruginosa | >4 |
| Klebsiella pneumoniae | 0.25 |
Data for the (S)-enantiomer, N-desmethyl Levofloxacin. caymanchem.com
Synthesis and Derivatization Strategies for N Desmethyl Ofloxacin, R
Synthetic Approaches for N-Desmethyl Fluoroquinolone Derivatives
The synthesis of N-desmethyl fluoroquinolone derivatives is a crucial area of research, primarily driven by the need to create new antibacterial agents and to understand the structure-activity relationships within this class of compounds. These derivatives often serve as key intermediates in the synthesis of more complex molecules.
Preparation of N-Desmethyl Levofloxacin (B1675101) as an Intermediate
N-desmethyl levofloxacin, the (S)-enantiomer of N-desmethyl ofloxacin (B1677185), is a valuable intermediate in the synthesis of novel levofloxacin derivatives. nih.gov A common synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govresearchgate.netbenzoxazine-6-carboxylic acid with piperazine (B1678402). nih.govsciforum.net This reaction, typically carried out in a polar solvent such as dimethylformamide (DMF), yields N-desmethyl levofloxacin, which can then be further modified. nih.gov For instance, it can undergo nucleophilic substitution with various electrophiles to introduce diverse functional groups onto the piperazine ring, leading to new potential drug candidates. researchgate.net
General Synthetic Methodologies for Desmethyl Analogues
The synthesis of desmethyl analogues of fluoroquinolones generally involves the use of a piperazine moiety that is not N-methylated. This allows for subsequent derivatization at the N4 position of the piperazine ring. The core fluoroquinolone structure is typically constructed first, followed by the introduction of the piperazine or a similar heterocyclic substituent at the C-7 position. mdpi.com Microwave-assisted organic synthesis has emerged as a green chemistry approach to expedite these reactions, offering improved yields and reduced reaction times compared to classical thermal methods. ijbpas.com The development of one-pot synthesis methods has also proven to be an efficient strategy for producing fluoroquinolone analogues with high yields. ijbpas.com
Strategies for Obtaining Enantiomerically Pure N-Desmethyl Ofloxacin, (R)-
Achieving enantiomeric purity is critical for the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For N-desmethyl ofloxacin, obtaining the pure (R)- enantiomer requires specific enantioselective synthetic strategies or chiral separation techniques. While the synthesis of racemic ofloxacin is well-established, the production of the individual enantiomers, levofloxacin ((S)-ofloxacin) and its (R)- counterpart, necessitates a chiral-specific approach. nih.gov
One strategy involves the use of chiral catalysts in the synthetic pathway to favor the formation of one enantiomer over the other. For instance, chiral phosphoric acid-catalyzed intramolecular aza-Michael addition reactions have been used to produce chiral 2,3-dihydro-4-quinolones with high enantioselectivity. mdpi.com Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be employed to separate the enantiomers from a racemic mixture of N-desmethyl ofloxacin. researchgate.net This analytical technique is also crucial for monitoring the enantiomeric purity of the final product.
N-Desmethyl Ofloxacin as a Synthetic Precursor for Novel Compounds
N-desmethyl ofloxacin serves as a versatile precursor for the synthesis of new chemical entities with potential therapeutic applications. researchgate.net The secondary amine on the piperazine ring provides a reactive site for the introduction of a wide array of substituents.
For example, researchers have synthesized novel levofloxacin derivatives by reacting N-desmethyl levofloxacin with substituted thienylethyl bromide derivatives. nih.govresearchgate.net This approach has led to compounds with modified antibacterial activities. researchgate.net Similarly, N-desmethyl ofloxacin can be used as a starting material to create hybrid molecules by linking it to other pharmacologically active scaffolds, such as 1,2,4-triazoles, with the aim of developing agents with enhanced antimicrobial or other therapeutic properties. ijbpas.com The modification of the C-3 carboxylic acid group with fused heterocycles is another avenue for creating novel derivatives from fluoroquinolone precursors. nih.gov
Impurity Profiling and Standard Compound Development in Pharmaceutical Manufacturing Research
In the manufacturing of ofloxacin and its enantiomerically pure form, levofloxacin, N-desmethyl ofloxacin is considered a process-related impurity. researchgate.netijpsonline.com Regulatory agencies require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product. ijpsonline.com
The development of stability-indicating analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is essential for separating and quantifying N-desmethyl ofloxacin and other related impurities in ofloxacin tablet formulations. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net N-desmethyl ofloxacin is also synthesized and used as a certified reference standard for these analytical procedures. symteraanalytics.comclearsynth.com This allows for accurate identification and quantification of the impurity in commercial batches of the drug. The presence of N-desmethyl ofloxacin can be a result of the synthetic process or degradation of the active pharmaceutical ingredient under various stress conditions like acid and base hydrolysis, oxidation, heat, and light exposure. researchgate.net
| Parameter | Value | Reference |
| HPLC Retention Time | 21.935 min | researchgate.net |
| Relative Retention Time (RRT) | 1.09 | researchgate.net |
| Relative Response Factor (RRF) | 1.10 | researchgate.net |
| Limit of Detection (LOD) | 0.009 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 0.027 µg/mL | researchgate.net |
Analytical Methodologies for N Desmethyl Ofloxacin, R
Chromatographic Separation and Quantification Techniques
Chromatographic methods are central to the analytical workflow for N-Desmethyl ofloxacin (B1677185), (R)-. These techniques provide the necessary separation power to distinguish it from structurally similar compounds, including its own enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Profiling
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric profiling of ofloxacin and its metabolites. amazonaws.com This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to achieve separation of enantiomers. amazonaws.com For instance, a study on the photostability of ofloxacin and levofloxacin (B1675101) employed an enantioselective HPLC method to separate the enantiomers and their degradation products. ump.edu.pl The separation was performed on a reverse-phase C18 column with a mobile phase containing L-isoleucine and copper (II) sulfate (B86663) as chiral mobile phase additives. ump.edu.pl Another approach involves using a Chiralcel OD-H column with a mobile phase system containing hexane, ethanol, methanol, acetic acid, and diethylamine (B46881) to resolve ofloxacin enantiomers. researchgate.net The presence of diethylamine in the mobile phase was found to be important for enhancing chromatographic efficiency and resolution. researchgate.net
A study successfully developed a method for the simultaneous chiral separation of ofloxacin and its main metabolites, ofloxacin-N-oxide and desmethyl-ofloxacin, using a CHIRALCEL® OZ-RH column. researchgate.net Furthermore, research on the pharmacokinetic study of ofloxacin enantiomers utilized a chiral ligand-exchange RP-HPLC method with fluorescence detection. researchgate.net This method employed a C18 stationary phase and a mobile phase containing L-phenylalanine and copper sulfate. researchgate.net
Capillary Electrophoresis for Chiral Separation
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of ofloxacin and its metabolites, including N-desmethyl ofloxacin. researchgate.net This method offers high efficiency and requires only small sample volumes. Various cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in CE. researchgate.net
One study detailed a CE method for the simultaneous separation and enantioseparation of ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide in human urine. researchgate.netresearchgate.net Enantioseparation was achieved by adding sulfobutyl β-cyclodextrin to the running buffer, and laser-induced fluorescence (LIF) detection provided high sensitivity. researchgate.netresearchgate.net Another investigation used carboxymethyl-β-cyclodextrin as a chiral selector to separate ofloxacin enantiomers. colab.ws The separation was optimized by studying the effects of cyclodextrin concentration, buffer pH, and applied voltage. colab.ws Furthermore, a novel approach utilized polymeric nanoparticles functionalized with L-histidine as a chiral ligand in a ligand-exchange capillary electrophoresis system to separate ofloxacin enantiomers. dergipark.org.tr
Coupled Mass Spectrometry (LC-MS/MS) for Identification and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and sensitive quantification of N-Desmethyl ofloxacin, (R)- in complex matrices. innovareacademics.in This technique combines the separation capabilities of LC with the high selectivity and sensitivity of MS/MS detection.
A multi-residue chiral LC-MS/MS method was developed for the determination of various fluoroquinolones and their metabolites, including desmethyl-ofloxacin, in environmental samples. researchgate.net This method utilized a CHIRALCEL® OZ-RH column for chiral separation. researchgate.net Another study describes a validated LC-MS/MS method for the quantification of ofloxacin in human plasma, demonstrating the high throughput and sensitivity of this technique. innovareacademics.in The use of a Zorbax C18 column with a mobile phase of formic acid buffer and acetonitrile (B52724) allowed for a short run time of 3.00 minutes. innovareacademics.in Furthermore, a method for analyzing 58 antibiotics and 26 of their metabolites, including quinolone metabolites, in environmental matrices was developed using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). nih.gov
Method Development and Validation for Complex Matrices
Developing and validating analytical methods for N-Desmethyl ofloxacin, (R)- in complex matrices such as wastewater, urine, and plasma presents unique challenges. Optimization of separation conditions and ensuring adequate sensitivity are critical steps.
Optimization of Separation Conditions (e.g., mobile phase pH for desmethyl metabolite)
The pH of the mobile phase is a critical parameter in the chromatographic separation of fluoroquinolones and their metabolites. Due to the amphoteric nature of these compounds, their charge state and, consequently, their retention behavior are highly dependent on pH. mdpi.commfd.org.mk
For the separation of ofloxacin and its metabolites, including the desmethyl derivative, careful optimization of the mobile phase pH is necessary. oatext.com For instance, in reversed-phase HPLC, adjusting the pH can influence the ionization of the carboxylic acid and piperazinyl groups, thereby affecting their interaction with the stationary phase. mdpi.com One study on the separation of polar basic compounds highlighted that increasing the mobile phase pH can affect peak shape, while at low pH values, the concentration of the organic solvent is crucial for retention. mfd.org.mk For the separation of ofloxacin and its degradation products, a reversed-phase HPLC method was developed, which allowed for the simultaneous separation of five compounds, including des-methyl ofloxacin. nih.gov The development of a rapid HPLC method for ofloxacin and other drugs involved using a mobile phase with a pH of 6 to achieve good baseline separation. mdpi.com
Sensitivity and Detection Limits in Research Applications
Achieving low limits of detection (LOD) and quantification (LOQ) is essential for the analysis of N-Desmethyl ofloxacin, (R)- in research applications, particularly in environmental monitoring and pharmacokinetic studies where concentrations can be very low.
LC-MS/MS methods generally provide the highest sensitivity. innovareacademics.innih.gov A validated LC-MS/MS method for ofloxacin in human plasma reported a lower limit of quantification (LLOQ) of 0.078 µg/mL from just 20 µL of plasma. researchgate.net Another LC-MS/MS method for ofloxacin and other fluoroquinolones in poultry meat and pork achieved an LOD of 0.2 µg/kg and an LOQ of 0.4 µg/kg for ofloxacin. nih.gov In a study using capillary electrophoresis with laser-induced fluorescence detection for the analysis of ofloxacin and its metabolites in urine, high sensitivity was achieved, although specific LOD/LOQ values for the desmethyl metabolite were not detailed. researchgate.netresearchgate.net A reversed-phase HPLC method for ofloxacin and its degradation products reported an LOD of 0.06 µg/mL for des-methyl ofloxacin. nih.gov
Table 1: Summary of Analytical Methods for Ofloxacin and its Metabolites
| Technique | Analyte(s) | Matrix | Key Findings/Conditions | LOD/LOQ | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | Ofloxacin enantiomers and degradation products | Aqueous solution | Reverse-phase C18 column; mobile phase with L-isoleucine and copper (II) sulfate. | Not Specified | ump.edu.plump.edu.pl |
| Chiral HPLC-MS/MS | Ofloxacin, Ofloxacin-N-oxide, Desmethyl-ofloxacin | Environmental matrices | CHIRALCEL® OZ-RH column for simultaneous chiral separation. | Not Specified | researchgate.net |
| Capillary Electrophoresis | Ofloxacin, Desmethyl ofloxacin, Ofloxacin N-oxide | Human urine | Sulfobutyl β-cyclodextrin as chiral selector; Laser-induced fluorescence detection. | Not Specified | researchgate.netresearchgate.net |
| LC-MS/MS | Ofloxacin | Human plasma | Zorbax C18 column; mobile phase: formic acid buffer and acetonitrile. Run time 3.00 min. | Not Specified | innovareacademics.in |
| RP-HPLC | Ofloxacin and its degradation products (including des-methyl ofloxacin) | Pharmaceutical formulations | Simultaneous separation of five compounds in under 15 minutes. | LOD: 0.06 µg/mL (for des-methyl ofloxacin) | nih.gov |
| LC-MS/MS | Ofloxacin | Poultry meat, pork | LLE-SPE-GC-MS/MS with derivatization. | LOD: 0.2 µg/kg, LOQ: 0.4 µg/kg | nih.gov |
Application in Pharmacokinetic Research (Focus on Metabolite Disposition)
The study of N-desmethyl ofloxacin, a metabolite of the racemic drug ofloxacin, is crucial for understanding the complete pharmacokinetic profile of the parent compound. Analytical methods, primarily high-pressure liquid chromatography (HPLC), have been employed to detect and quantify this metabolite in various biological matrices, providing insights into its distribution and elimination, particularly in specific physiological and pathological contexts. asm.orgoup.com
The penetration of antimicrobial agents and their metabolites into the central nervous system (CNS) is a critical factor in treating CNS infections. Research has shown that N-desmethyl ofloxacin, being more hydrophilic than its parent compound ofloxacin, passes less readily into the cerebrospinal fluid (CSF). nih.gov
In a study involving patients with occlusive hydrocephalus but without meningeal inflammation, the concentrations of ofloxacin and its metabolites were measured in serum and CSF following a single 400 mg intravenous infusion of ofloxacin. asm.orgnih.gov The penetration into the CSF was quantified by comparing the area under the concentration-time curve (AUC) in CSF to that in serum. The results demonstrated significantly lower penetration for N-desmethyl ofloxacin compared to the parent drug. nih.gov The mean ratio of the AUC in CSF to the AUC in serum over 24 hours (AUCCSF/AUCS) for N-desmethyl ofloxacin was 0.37, compared to 0.62 for ofloxacin. nih.gov This indicates that the disposition of the metabolite within the CSF compartment is substantially limited compared to the parent compound.
Table 1: Comparative Penetration of Ofloxacin and N-Desmethyl Ofloxacin into CSF
| Compound | Mean AUCCSF/AUCS Ratio (± SD) |
|---|---|
| Ofloxacin | 0.62 (± 0.09) |
| N-Desmethyl Ofloxacin | 0.37 (± 0.35) |
| Ofloxacin-N-Oxide | 0.14 (± 0.10) |
Data sourced from a study on patients without meningeal inflammation. nih.gov
The primary route of elimination for ofloxacin and its metabolites is via the kidneys. fda.govfda.gov Consequently, renal impairment can significantly alter the pharmacokinetic profile, leading to the accumulation of both the parent drug and its metabolites. nih.govvin.com
A specific study investigated the pharmacokinetics of ofloxacin and its metabolites in patients with end-stage chronic renal failure requiring hemodialysis. oup.com After a single oral 600 mg dose of ofloxacin, serum concentrations of N-desmethyl ofloxacin were measured using HPLC. The desmethyl metabolite was detected in all patients, although its peak concentration (Cmax) was considerably lower than that of the parent drug. oup.com The study highlighted that while ofloxacin itself is only slightly removed by hemodialysis, its half-life is dramatically increased in uremic patients, from approximately 8 hours in healthy individuals to as long as 37 hours. nih.gov
Table 2: Peak Serum Concentrations of Ofloxacin Metabolites in Patients with End-Stage Renal Failure
| Metabolite | Mean Peak Serum Concentration (Cmax) |
|---|---|
| N-Desmethyl Ofloxacin | 0.21 mg/L |
| Ofloxacin-N-Oxide | 0.37 mg/L |
Data obtained after a single 600 mg oral dose of ofloxacin. oup.com
Environmental Research on N Desmethyl Ofloxacin, R
Occurrence and Detection in Environmental Compartments
The presence of N-desmethyl ofloxacin (B1677185), including its (R)- isomer, is frequently documented in aquatic environments, primarily originating from treated wastewater.
Presence in Wastewater and Receiving Waters
N-desmethyl ofloxacin is a known metabolite of the antibiotic ofloxacin, formed through the removal of a methyl group from the piperazine (B1678402) ring. nih.gov As a significant portion of ofloxacin is excreted from the human body as metabolites, N-desmethyl ofloxacin is commonly found in wastewater. mespahealthcare.com Studies have confirmed its presence in both wastewater influent and effluent, as well as in the receiving surface waters. data.gov.ukceh.ac.ukmdpi.com For instance, a study in Wuhu, China, identified N-desmethyl ofloxacin as one of the main metabolites of ofloxacin and detected it in wastewater samples. researchgate.net Similarly, research in the Avon river catchment in South West UK also reported the presence of (±)-desmethyl-ofloxacin in wastewater and receiving waters. data.gov.ukceh.ac.uknerc.ac.uk The detection of this compound in treated effluent indicates that conventional wastewater treatment processes are not fully effective at its removal. mdpi.com
Table 1: Detection of N-Desmethyl Ofloxacin in Environmental Water Samples
| Location/Study | Sample Type | Compound Detected |
|---|---|---|
| Wuhu, China researchgate.net | Wastewater | N-desmethylofloxacin (DM-OFL) |
| Avon river catchment, UK data.gov.ukceh.ac.uk | Wastewater and receiving waters | (±)-desmethyl-ofloxacin |
| Various WWTPs and surface waters mdpi.com | Wastewater and surface water | O-desmethylvenlafaxine |
Environmental Fate and Transformation Pathways
Once in the environment, N-desmethyl ofloxacin, including the (R)- isomer, can undergo further transformation through various processes, influencing its persistence and potential effects.
Photodegradation as a Source of Demethylation Products
Photodegradation, or the breakdown of compounds by light, is a significant transformation pathway for many pharmaceuticals in the environment. Studies have shown that the photodegradation of ofloxacin can lead to the formation of N-desmethyl ofloxacin. researchgate.net This process involves the removal of the methyl group from the piperazine ring of the ofloxacin molecule. oatext.com Research indicates that the photodegradation products of ofloxacin, which include N-desmethyl ofloxacin, can still possess some antimicrobial activity. oup.comoup.com The rate of photodegradation can be influenced by various environmental factors, and it is considered a potential source of demethylated products like N-desmethyl ofloxacin in sunlit surface waters. oatext.com
Biotransformation by Environmental Microorganisms
Microorganisms present in the environment play a crucial role in the transformation of pharmaceutical compounds. Several studies have investigated the biodegradation of ofloxacin by various microorganisms. For instance, a novel Bacillus sp. strain, HD1, was found to effectively degrade ofloxacin, with demethylation being one of the proposed degradation pathways. This suggests that environmental microorganisms can contribute to the formation of N-desmethyl ofloxacin from its parent compound. Another study investigating the biotransformation of levofloxacin (B1675101) (the S-enantiomer of ofloxacin) also identified N-desmethyl-ofloxacin as a transformation product. nih.gov
Stereoselective Environmental Behavior
Chiral compounds, like ofloxacin and its metabolites, can exhibit stereoselective behavior in the environment, meaning that different enantiomers may have different fates and effects. While research specifically targeting the (R)- enantiomer of N-desmethyl ofloxacin is limited, studies on the parent compound, ofloxacin, provide insights into potential stereoselective processes.
Research has shown that the biodegradation of racemic ofloxacin by bacterial strains can be enantioselective, with a preference for the degradation of the (S)-enantiomer (levofloxacin). researchgate.net This leads to an enrichment of the (R)-enantiomer in the environment. researchgate.net One study observed the enrichment of the (R)-enantiomer in cultures of Labrys portucalensis F11 and Rhodococcus sp. FP1 when supplied with racemic ofloxacin. researchgate.net Another study on the enantiomeric profiling of fluoroquinolones in the UK found that while ofloxacin was racemic in upstream waters, it was enriched with the S-(-)-enantiomer in wastewater and receiving waters, which was attributed to the use of both racemic ofloxacin and the pure S-(-)-enantiomer (levofloxacin). researchgate.net The chiral signature of ofloxacin metabolites, including desmethyl-ofloxacin, further confirmed this consumption pattern. researchgate.net This suggests that the environmental fate and potential toxicity of N-desmethyl ofloxacin could also be stereoselective, highlighting the importance of considering the specific behavior of the (R)- enantiomer in environmental risk assessments.
Enantiomeric Profiling in Environmental Samples
The study of chiral pollutants, such as the enantiomers of ofloxacin and its metabolites, is critical for an accurate environmental risk assessment, as stereochemistry can significantly influence their environmental behavior and toxicological impacts. mdpi.commdpi.com Analytical techniques, particularly chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled the simultaneous chiral separation and quantification of ofloxacin and its primary metabolites, including N-desmethyl ofloxacin, in environmental matrices. researchgate.netresearchgate.net
Research conducted in the United Kingdom has demonstrated the enantioselective fate of ofloxacin in aquatic environments. While the parent compound (±)-ofloxacin was found to be racemic in upstream river waters, it became notably enriched with the S-(-)-enantiomer in wastewater and the receiving downstream waters. researchgate.net This shift in the enantiomeric fraction (EF) points towards the preferential degradation of one enantiomer over the other during wastewater treatment and in natural aquatic systems. up.pt
The chiral signature of ofloxacin's metabolites, including N-desmethyl ofloxacin, has been used to confirm the consumption and degradation patterns of the parent drug. researchgate.netukri.org The enantiomeric composition of these metabolites provides valuable information on the stereoselective processes occurring in the environment. ukri.org Although specific EF values for (R)-N-desmethyl ofloxacin in various environmental compartments are not extensively documented in the reviewed literature, the observed enrichment of the (S)-enantiomer of the parent compound suggests that the metabolic and degradation pathways are stereoselective.
Table 1: Enantioselective Analysis of Ofloxacin and its Metabolites in Environmental Samples
| Compound | Matrix | Observation | Reference |
|---|---|---|---|
| (±)-Ofloxacin | Upstream River Water | Racemic (equal amounts of enantiomers) | researchgate.net |
| (±)-Ofloxacin | Wastewater & Receiving Waters | Enriched with S-(-)-enantiomer | researchgate.net |
Impact of Stereochemistry on Environmental Persistence and Degradation
The stereochemistry of chiral pollutants is a determining factor in their environmental fate, including their persistence and degradation. mdpi.comukri.org Biodegradation, a primary elimination process in wastewater treatment plants (WWTPs), is often an enantioselective process where microorganisms preferentially metabolize one enantiomer over the other. up.pt
Studies investigating the biodegradation of racemic ofloxacin using activated sludge have observed enantioselective degradation. Specifically, the (S)-enantiomer (levofloxacin) was found to be degraded to a greater extent than its (R)-counterpart. mdpi.com This preferential degradation of the (S)-form leads to an environmental enrichment of the (R)-enantiomer. mdpi.com This suggests that (R)-ofloxacin, and by extension its metabolites like (R)-N-desmethyl ofloxacin, may exhibit greater persistence in aquatic environments. The understanding of such stereoselective degradation is crucial, as the differential persistence of enantiomers can lead to unexpected ecotoxicological effects. mdpi.com
The variation in enantiomeric composition throughout environmental systems highlights how stereochemistry influences the structure and composition of microbial communities, which in turn are responsible for the degradation of these compounds. ukri.org The slower degradation of the (R)-enantiomer implies a longer environmental half-life and prolonged potential for ecological impact.
Implications for Antimicrobial Resistance in Environmental Settings
Potential for Retained Antibacterial Activity of Metabolites
A significant concern regarding the environmental presence of antibiotic metabolites is their potential to retain biological activity. Research has confirmed that N-desmethyl ofloxacin is a microbiologically active compound. nih.govmedcentral.com While its antibacterial potency is considered moderate and less than that of the parent compound, ofloxacin, its activity is not negligible. nih.govmedcentral.commdpi.com
The basic molecular structure required for the antibacterial action of fluoroquinolones can be retained in some of their degradation products. mdpi.com Changes to the piperazine substituent, as is the case in the formation of N-desmethyl ofloxacin, may reduce but not eliminate antibacterial efficacy. mdpi.com Therefore, the persistence of N-desmethyl ofloxacin in the environment, particularly the more persistent (R)-enantiomer, represents a continued source of selective pressure on environmental microorganisms.
Table 2: Antibacterial Activity of Ofloxacin Metabolites
| Metabolite | Antibacterial Activity | Reference |
|---|---|---|
| N-Desmethyl ofloxacin | Moderate; less active than ofloxacin | nih.govmedcentral.commdpi.com |
Contribution to Antimicrobial Resistance Gene (ARG) Prevalence in Aquatic Systems
The release of antibiotics and their active metabolites into aquatic systems is a major driver for the development and spread of antimicrobial resistance (AMR). nih.gov Fluoroquinolones like ofloxacin are frequently detected in wastewater effluents and surface waters at concentrations that, although low, can promote the selection of resistant bacteria and the transfer of antimicrobial resistance genes (ARGs) between bacteria. europa.eumdpi.com
Even at sub-inhibitory concentrations, the presence of antibiotics in aquatic environments can influence horizontal gene transfer, a key mechanism for the spread of ARGs. nih.gov The retained antibacterial activity of N-desmethyl ofloxacin means that its presence in the environment contributes to this selective pressure. The greater environmental persistence of the (R)-enantiomer could mean a more prolonged contribution to this effect.
Studies have noted a correlation between the presence of ofloxacin in wastewater and the prevalence of specific resistance genes. ukri.org Interestingly, some data suggest that higher rates of antibiotic removal in treatment plants might be linked with a higher prevalence of resistance genes in the effluent, possibly indicating that the degradation process itself within the activated sludge facilitates the proliferation of AMR. ukri.org The continuous exposure of environmental bacteria to active compounds like (R)-N-desmethyl ofloxacin can act as a reservoir for resistance genes, which can potentially be transferred to human pathogens, posing a significant public health risk. mdpi.com
Q & A
Basic: What analytical techniques are recommended to distinguish N-Desmethyl Ofloxacin, (R)- from its parent compound, ofloxacin?
Answer:
High-performance liquid chromatography (HPLC) is the primary method for separation and quantification. Use a C18 column with a mobile phase optimized for fluoroquinolones (e.g., acetonitrile:phosphate buffer at pH 3.0). UV detection at 294 nm is effective due to the chromophore in the quinolone structure . Confirm identity via mass spectrometry (LC-MS/MS) to differentiate molecular weight differences (Δm/z = 14 Da, corresponding to the loss of a methyl group) .
Basic: How can researchers validate the purity of N-Desmethyl Ofloxacin, (R)- in synthetic batches?
Answer:
Combine orthogonal methods:
- HPLC-UV : Assess chromatographic purity using a gradient elution protocol to resolve closely related impurities .
- NMR spectroscopy : Compare H and C spectra with reference standards to confirm structural integrity and enantiomeric purity (critical for the (R)-isomer) .
- Elemental analysis : Verify the molecular formula (CHFNO) with ≤0.3% deviation .
Advanced: How should experimental designs account for variable pharmacokinetics of N-Desmethyl Ofloxacin, (R)- in metabolic studies?
Answer:
Use a crossover design with repeated sampling to address inter-individual variability. For example:
- In vivo models : Administer ofloxacin intravenously and orally, then collect plasma/urine at timed intervals to quantify the metabolite via LC-MS/MS. Apply nonlinear mixed-effects modeling (e.g., NONMEM) to estimate clearance and volume of distribution .
- In vitro systems : Use hepatocyte incubations with cytochrome P450 inhibitors (e.g., CYP1A2-specific) to identify metabolic pathways .
Advanced: What strategies resolve contradictions in data on N-Desmethyl Ofloxacin’s antimicrobial activity?
Answer:
- Dose-response studies : Test metabolite activity across a concentration range (0.1–10× MIC of ofloxacin) in bacterial strains with defined resistance mechanisms (e.g., gyrase mutations).
- Synergy assays : Combine with adjuvants (e.g., grape seed extract) to assess enhanced efficacy, as demonstrated in co-treatment studies .
- Statistical rigor : Use multivariate ANOVA to isolate confounding variables (e.g., pH, serum protein binding) .
Basic: What is the recommended protocol for synthesizing N-Desmethyl Ofloxacin, (R)- in a research setting?
Answer:
- Demethylation of ofloxacin : React ofloxacin with a demethylating agent (e.g., BBr in anhydrous dichloromethane) under nitrogen.
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .
- Purification : Recrystallize from ethanol/water (1:1) to ≥98% purity, verified by melting point (compare with literature values) .
Advanced: How can researchers model the tissue distribution of N-Desmethyl Ofloxacin, (R)-?
Answer:
- Compartmental modeling : Apply a physiologically based pharmacokinetic (PBPK) model parameterized with tissue:plasma partition coefficients derived from equilibrium dialysis .
- Imaging techniques : Use radiolabeled F-N-Desmethyl ofloxacin and PET-CT to track real-time distribution in preclinical models .
Basic: What quality control steps ensure batch-to-batch consistency in N-Desmethyl Ofloxacin, (R)- synthesis?
Answer:
- In-process controls : Monitor reaction completion via TLC (silica gel, chloroform:methanol:acetic acid 85:10:5).
- Stability testing : Store batches under ICH guidelines (25°C/60% RH) and assess degradation products monthly via accelerated stability protocols .
- Excipient compatibility : Use FT-IR to detect interactions in formulation matrices (e.g., ethyl cellulose microspheres) .
Advanced: How to address discrepancies in reported solubility data for N-Desmethyl Ofloxacin, (R)-?
Answer:
- Standardized conditions : Measure solubility in USP buffers (pH 1.2–7.4) at 37°C using shake-flask method with UV quantification .
- Cosolvent studies : Evaluate solubility enhancers (e.g., PEG 400) using phase solubility diagrams to identify optimal ratios .
Basic: What are the critical parameters for validating an HPLC method for N-Desmethyl Ofloxacin, (R)- quantification?
Answer:
- Specificity : Resolve all peaks (parent drug, isomers, impurities) with resolution ≥2.0 .
- Linearity : Demonstrate R ≥0.999 over 50–150% of target concentration.
- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD ≤2% in intra-/inter-day assays .
Advanced: How to design studies evaluating N-Desmethyl Ofloxacin, (R)- as a biomarker of ofloxacin adherence?
Answer:
- Pharmacoepidemiology : Correlate plasma metabolite levels with electronic medication adherence data in longitudinal cohorts.
- Cutoff thresholds : Use ROC analysis to define metabolite concentrations predictive of ≥95% adherence .
- Ethical compliance : Obtain IRB approval and validate assays in CAP/CLIA-certified labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
